Sodium 5-bromo-2-chloropyridine-3-sulfinate
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Overview
Description
Sodium 5-bromo-2-chloropyridine-3-sulfinate is a chemical compound with the molecular formula C5H2BrClNNaO2S and a molecular weight of 278.49 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-bromo-2-chloropyridine-3-sulfinate typically involves the sulfonation of 5-bromo-2-chloropyridine. This process can be achieved through various methods, including the use of sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-bromo-2-chloropyridine-3-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The sulfinate group can be oxidized to sulfonate or reduced to sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce sulfonates and sulfides, respectively .
Scientific Research Applications
Sodium 5-bromo-2-chloropyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 5-bromo-2-chloropyridine-3-sulfinate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, influencing the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- Sodium 5-bromo-2-chloropyridine-3-sulfonate
- Sodium 5-bromo-2-chloropyridine-3-sulfide
- Sodium 5-bromo-2-chloropyridine-3-sulfoxide
Uniqueness
Sodium 5-bromo-2-chloropyridine-3-sulfinate is unique due to its specific combination of bromine, chlorine, and sulfinate groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C5H2BrClNNaO2S |
---|---|
Molecular Weight |
278.49 g/mol |
IUPAC Name |
sodium;5-bromo-2-chloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3BrClNO2S.Na/c6-3-1-4(11(9)10)5(7)8-2-3;/h1-2H,(H,9,10);/q;+1/p-1 |
InChI Key |
YMNRJQUDOYZAHD-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)[O-])Cl)Br.[Na+] |
Origin of Product |
United States |
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